2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide

Medicinal Chemistry Target Prediction Anti-Virulence

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide (molecular formula C₁₅H₁₂BrN₃OS) is a synthetic small molecule belonging to the benzimidazole-2-sulfanyl acetamide class, characterized by a benzimidazole core linked via a thioether bridge to an N-(2-bromophenyl)acetamide moiety. The defining structural feature is the ortho-bromine substitution on the phenylacetamide ring, which distinguishes it from the more extensively characterized para-bromo isomer (4-bromophenyl analog) that has documented anti-virulence activity against Pseudomonas aeruginosa through MvfR quorum-sensing inhibition.

Molecular Formula C15H12BrN3OS
Molecular Weight 362.2 g/mol
Cat. No. B10812378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide
Molecular FormulaC15H12BrN3OS
Molecular Weight362.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=CC=C3Br
InChIInChI=1S/C15H12BrN3OS/c16-10-5-1-2-6-11(10)17-14(20)9-21-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19)
InChIKeyLYUAAGDGDMAOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide: Ortho-Bromo Benzimidazole-Sulfanyl Acetamide for Targeted Medicinal Chemistry Procurement


2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide (molecular formula C₁₅H₁₂BrN₃OS) is a synthetic small molecule belonging to the benzimidazole-2-sulfanyl acetamide class, characterized by a benzimidazole core linked via a thioether bridge to an N-(2-bromophenyl)acetamide moiety [1]. The defining structural feature is the ortho-bromine substitution on the phenylacetamide ring, which distinguishes it from the more extensively characterized para-bromo isomer (4-bromophenyl analog) that has documented anti-virulence activity against Pseudomonas aeruginosa through MvfR quorum-sensing inhibition [2]. This compound is cataloged in screening libraries (ZINC226310466, ZINC14246824) with a calculated logP of ~4.1–4.2 and a topological polar surface area of 57–68 Ų, physicochemical properties that place it within oral drug-like chemical space [1]. The ortho-bromo orientation introduces distinct steric and electronic effects relative to para- and meta-substituted analogs that can alter target binding selectivity, pharmacokinetic profile, and biological readout [3].

Why the Ortho-Bromo Position of 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide Cannot Be Substituted by Para- or Meta-Halo Analogs


Positional isomerism on the N-phenylacetamide ring of benzimidazole-2-sulfanyl acetamides is not a trivial structural detail—it is a primary determinant of biological target engagement. The para-bromo isomer (4-bromophenyl) has been identified as an inhibitor of the MvfR virulence regulon in Pseudomonas aeruginosa at low micromolar concentrations in whole-cell phenotypic screens [1]. Translocation of the bromine atom from the para to the ortho position, as in the target compound, alters the conformational preference of the acetamide side chain, the accessibility of the bromine for halogen bonding, and the overall molecular electrostatic potential surface [2]. These changes can redirect binding from one protein target (e.g., MvfR) to an entirely different target class, as SEA (Similarity Ensemble Approach) predictions for the ortho-bromo compound suggest potential ion channel activity (KCNK9, KCNK3) rather than anti-virulence effects [2]. Furthermore, the Vietnamese synthesis study by Nguyễn and Phạm demonstrated that closely related [(benzimidazol-2-yl)sulfanyl]acetamides exhibited no antimicrobial activity against tested strains, underscoring that subtle substituent variations can abolish a desired phenotype [3]. In procurement terms, ordering the para-bromo analog and assuming equivalent biological performance is scientifically unsound; the ortho-bromo compound must be evaluated as an independent chemical entity with its own activity profile.

Quantitative Differentiation Evidence: 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide Versus Closest Analogs


Ortho-Bromo Substitution Confers Distinct Predicted Target Profile Relative to the Para-Bromo Anti-Virulence Isomer

The para-bromo isomer (4-bromophenyl) directly inhibits MvfR-regulated virulence functions in Pseudomonas aeruginosa, with the effect demonstrated in the PLoS Pathogens 2014 phenotypic screen by Starkey et al. [1]. In contrast, the ortho-bromo target compound shows no matching anti-virulence annotation in the VFDB (Virulence Factor Database) [2]. Computational SEA profiling of the ortho-bromo compound predicts affinity for potassium channel subfamily K members KCNK9 (P-value: 48) and KCNK3 (P-value: 74), targets not associated with the para isomer [3]. This target repurposing driven solely by bromine position illustrates a binary biological divergence between positional isomers.

Medicinal Chemistry Target Prediction Anti-Virulence

Physicochemical Differentiation: Ortho-Bromo Alters Conformational Flexibility Versus Para-Bromo Isomer

The ZINC15 database provides computed physicochemical parameters for both the ortho-bromo (target compound) and para-bromo isomers [1][2]. The ortho-bromo compound has a higher calculated logP (4.202 vs. 4.077 for para), indicating increased lipophilicity. More critically, the ortho isomer has only 2 rotatable bonds versus 4 for the para isomer [1][2]. This reduced conformational freedom arises from intramolecular steric interactions between the ortho-bromine and the acetamide carbonyl, which restricts bond rotation and pre-organizes the molecule into a more rigid conformer. The topological polar surface area (tPSA) also differs: 68 Ų for ortho versus 57 Ų for para [1][2]. These differences impact membrane permeability predictions and may explain the distinct biological target profiles.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Class-Level Evidence: Benzimidazole-2-Sulfanyl Acetamides Are Inactive Against Standard Microbial Panels, Redirecting Utility Away from Antimicrobial Screening

Nguyễn and Phạm (2019) synthesized four [(benzimidazol-2-yl)sulfanyl]acetamide derivatives, including N-(substituted phenyl) variants, and tested them against standard microbial strains. All synthesized amides demonstrated no antimicrobial activity against the assayed microorganisms [1]. This negative result is critical for procurement triage: if a research program is screening for direct antimicrobial agents, this entire subclass (including the target ortho-bromo compound) is unlikely to yield hits. The para-bromo isomer's anti-virulence activity operates through a non-bactericidal mechanism (MvfR inhibition), which does not produce a zone of inhibition in standard antimicrobial susceptibility testing [2]. This class-level inference suggests the ortho-bromo compound is more appropriately directed toward target-based assays (ion channels, as predicted by SEA) rather than phenotypic antimicrobial screens.

Antimicrobial Activity Negative Data Screening Triage

Absence of ChEMBL Bioactivity Annotation for the Ortho-Bromo Compound Confirms Its Status as an Under-Characterized Chemical Probe

The ChEMBL 20 database contains no known bioactivity data for the ortho-bromo compound (ZINC226310466), and the compound has not been reported in any publication indexed by ChEMBL [1]. Similarly, it has no clinical trial history [1]. In contrast, the para-bromo isomer has a documented publication (Starkey et al., 2014) and is annotated in the VFDB as a preclinical-stage anti-virulence agent [2]. This absence of annotation is a differentiation point: the ortho-bromo compound represents a genuinely under-characterized chemical space within the benzimidazole-sulfanyl acetamide series. For research groups seeking novel chemical probes free from prior art entanglements, this compound offers a clean intellectual property starting point relative to the para-bromo isomer, which is already associated with specific anti-virulence method-of-use claims.

Chemical Probe Screening Library Novelty

Research Application Scenarios for 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide Based on Differential Evidence


Ion Channel Target Screening — Potassium Channel KCNK Family

SEA computational predictions for the ortho-bromo compound indicate potential activity at KCNK9 (TASK-3) and KCNK3 (TASK-1) potassium channels [1]. These two-pore domain potassium channels are implicated in cancer cell proliferation, pulmonary hypertension, and neurological disorders. The compound's restricted conformational flexibility (2 rotatable bonds) and moderate lipophilicity (logP 4.2) make it a suitable starting point for medicinal chemistry optimization of KCNK channel modulators. Researchers should employ patch-clamp electrophysiology or fluorescence-based thallium flux assays to validate the predicted target engagement, using the para-bromo isomer as a negative control given its distinct target profile [2].

Positional Isomer SAR Studies — Ortho vs. Para Bromine in Benzimidazole-Sulfanyl Acetamides

The target compound serves as the ortho-bromo partner in a matched molecular pair analysis with the para-bromo isomer. Key parameters for comparative study include: (a) logP difference of +0.125 (ortho > para), (b) rotatable bond count of 2 vs. 4, and (c) tPSA difference of +11 Ų [1]. These physicochemical differences, combined with the known MvfR inhibitory activity of the para isomer [2], make this pair ideal for investigating how halogen position dictates target selectivity in benzimidazole-based bioactive compounds. Procurement of both isomers enables rigorous structure-activity relationship (SAR) exploration.

Chemical Probe Development for Under-Explored Biological Space

With no prior publications in ChEMBL and no clinical trial history, the ortho-bromo compound qualifies as a genuinely novel chemical probe [1]. Research groups pursuing first-in-class tool compounds for phenotypic screening or chemoproteomics can leverage this compound's clean annotation status to establish proprietary SAR without conflicting prior art. The compound's in-stock availability from screening library suppliers facilitates rapid acquisition for pilot studies. Unlike the para-bromo isomer, which is already linked to MvfR anti-virulence applications [2], the ortho-bromo compound offers an open field for target deconvolution and mechanism-of-action studies.

Negative Control for Anti-Virulence MvfR Screening Assays

The para-bromo isomer is a validated inhibitor of MvfR-regulated virulence in Pseudomonas aeruginosa [1]. The ortho-bromo compound, lacking this annotation and predicted to engage different targets [2], can serve as a specificity control in MvfR reporter assays. Its structural similarity to the active para isomer, combined with its divergent predicted target profile, makes it an ideal tool to discriminate MvfR-specific effects from non-specific benzimidazole scaffold effects in anti-virulence screening cascades.

Quote Request

Request a Quote for 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.